2'-Cyano-3-(4-methylphenyl)propiophenone
Description
Structural Classification and Nomenclature within Propiophenone (B1677668) Derivatives
Propiophenone, also known as ethyl phenyl ketone, serves as the foundational structure for a wide range of derivatives. manavchem.comnih.gov It consists of a benzene (B151609) ring attached to a three-carbon chain with a carbonyl group on the first carbon (1-phenylpropan-1-one). nih.gov Derivatives are formed by substituting one or more hydrogen atoms on the phenyl ring or the ethyl chain with other functional groups.
In the case of 2'-Cyano-3-(4-methylphenyl)propiophenone, the nomenclature indicates specific substitutions:
Propiophenone : This is the core structure (C₆H₅COC₂H₅). manavchem.com
2'-Cyano : A cyano group (-C≡N) is attached to the second carbon atom of the phenyl ring (the ortho position relative to the propanoyl group).
3-(4-methylphenyl) : A 4-methylphenyl group (also known as a p-tolyl group) is attached to the third carbon atom of the propane chain.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-(4-methylphenyl)propanoyl)benzonitrile . This structure belongs to the class of substituted aromatic ketones. chemicalbook.com
Table 1: Structural Details of this compound
| Feature | Description |
|---|---|
| Parent Compound | Propiophenone |
| Systematic Name | 2-(3-(4-methylphenyl)propanoyl)benzonitrile |
| Key Functional Groups | Ketone, Nitrile (Cyano), Aromatic Rings |
| Substituent at 2'-position | Cyano Group |
| Substituent at 3-position | 4-methylphenyl (p-tolyl) Group |
Rationale for Investigating Substituted Propiophenones in Organic Chemistry
Substituted propiophenones are valuable compounds in organic chemistry for several reasons, primarily serving as versatile intermediates and building blocks for more complex molecules. manavchem.com Their chemical reactivity, centered around the carbonyl group, the adjacent methylene (B1212753) group, and the aromatic ring, allows for a wide array of chemical transformations. chemicalbook.com
Key areas of investigation include:
Pharmaceutical Synthesis : Propiophenone and its derivatives are crucial starting materials for synthesizing various pharmaceuticals. manavchem.comgoogle.com They form the backbone of drugs with applications as antidepressants (e.g., Bupropion), antipsychotics, and adrenergic beta-antagonists used to treat hypertension and cardiac conditions. manavchem.com The functionalization of the propiophenone scaffold allows chemists to modulate the biological activity of the resulting molecules.
Synthesis of Heterocyclic Compounds : Substituted propiophenones are common precursors in the synthesis of chalcones (1,3-diphenyl-2-propen-1-one). ijarsct.co.inrjlbpcs.com Chalcones, in turn, are important intermediates for creating a variety of heterocyclic compounds like pyrazolines and isoxazoles, many of which exhibit significant biological activities. ijarsct.co.inrjlbpcs.com The Claisen-Schmidt condensation is a classic method used for this transformation, involving the reaction of a substituted acetophenone or propiophenone with an aromatic aldehyde. rjlbpcs.comresearchgate.net
Exploring Biological Activity : Researchers investigate substituted propiophenones for their inherent biological properties. For instance, studies have shown that certain propiophenone derivatives possess phytotoxic activity, suggesting potential applications in agriculture. nih.gov The introduction of specific substituents, such as cyano groups, is a known strategy in medicinal chemistry to enhance the potency or modify the properties of bioactive molecules. nih.govnih.gov
Material Science and Other Applications : Beyond medicine, propiophenones are used in the fragrance industry and as stabilizers in paints. manavchem.com The study of substituted derivatives can lead to new materials with tailored properties. For example, α-(perfluoroalkylsulfonyl)propiophenones have been developed as reagents for the light-mediated perfluoroalkylation of aromatics. nih.gov
Table 2: Rationale for Investigation of Substituted Propiophenones
| Rationale | Description | Key Applications |
|---|---|---|
| Synthetic Intermediate | Versatile building block for complex organic molecules. | Pharmaceuticals, Heterocycles, Agrochemicals. manavchem.comgoogle.com |
| Pharmacological Scaffold | Core structure for various classes of therapeutic agents. | Antidepressants, Antipsychotics, Vasodilators. manavchem.comdrugbank.com |
| Precursor to Chalcones | Starting material for the synthesis of chalcones and flavonoids. ijarsct.co.innih.gov | Antimicrobial, Anticancer, and Anti-inflammatory agents. ijarsct.co.inrjlbpcs.com |
| Inherent Bioactivity | The molecule itself can possess useful biological properties. | Herbicides, Enzyme inhibitors. nih.gov |
Overview of Academic Research Areas Pertaining to this compound
While specific academic studies focusing exclusively on this compound are not extensively documented in readily available literature, research on closely related analogues provides insight into its potential areas of scientific interest. The investigation of this compound would likely fall into the synthesis and application of complex organic molecules.
Research on similar structures, such as other cyano-substituted propiophenones and related benzonitriles, is active in the following areas:
Intermediates for Angiotensin II Receptor Antagonists : Key intermediates in the synthesis of sartan-class antihypertensive drugs often feature a cyano-biphenyl structure, for example, 2-cyano-4'-methylbiphenyl (OTBN). guidechem.compatsnap.com The synthesis of such molecules involves coupling reactions where precursors could have structural similarities to the title compound.
Development of Novel Bioactive Agents : The presence of a cyano group is a feature in many modern therapeutic agents. Research into cyano-substituted heterocyclic compounds, which can be synthesized from precursors like propiophenones, is a significant field. nih.gov For instance, cyano-substituted pyrrole fused quinoline derivatives have been synthesized and evaluated for their anticancer activity, with some showing promise as tubulin polymerization inhibitors. nih.gov Similarly, 2-cyanoacrylamide derivatives have been developed as potent enzyme inhibitors. nih.gov
Synthesis of Chalcone (B49325) Analogues : The structure of this compound makes it a potential precursor for the synthesis of complex chalcones and their derivatives via reactions like the Claisen-Schmidt condensation. ijarsct.co.in The investigation of novel chalcones is a robust field of study due to their wide range of reported biological activities, including antimicrobial, anticancer, and antioxidant properties. rjlbpcs.com
The specific combination of the 2'-cyano group and the 3-(4-methylphenyl) group would offer a unique scaffold for chemists to create novel compounds with potentially new or enhanced biological activities or material properties.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-methylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-6-8-14(9-7-13)10-11-17(19)16-5-3-2-4-15(16)12-18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBLIZCVMINGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644112 | |
| Record name | 2-[3-(4-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-53-1 | |
| Record name | 2-[3-(4-Methylphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(4-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Methodological Innovations for 2 Cyano 3 4 Methylphenyl Propiophenone
Established and Proposed Synthetic Strategies
The synthesis of a multi-functionalized molecule like 2'-Cyano-3-(4-methylphenyl)propiophenone can be approached through various strategic disconnections. This section outlines key methodologies for constructing the propiophenone (B1677668) framework, introducing the essential cyano and p-tolyl side-chain functionalities, and considers advanced, efficient reaction sequences.
Propiophenone Core Construction via Acylation Methodologies
The formation of the propiophenone core is a foundational step in the synthesis. The Friedel-Crafts acylation stands as a classic and highly effective method for creating aryl ketones. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, mediated by a Lewis acid catalyst. sigmaaldrich.comalfa-chemistry.com
In a potential synthesis of the target molecule, the aromatic substrate would likely be a benzonitrile (B105546) derivative, such as 2-bromobenzonitrile, to position the eventual cyano group correctly. The acylating agent would be propionyl chloride or propionic anhydride. The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. sigmaaldrich.com The choice of catalyst is crucial and traditionally involves strong, stoichiometric Lewis acids like aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.orgsigmaaldrich.com However, due to challenges associated with these catalysts, including moisture sensitivity and difficult workup, significant research has focused on developing more sustainable alternatives. sigmaaldrich.comresearchgate.net
| Catalyst Type | Examples | Characteristics |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | Highly reactive, often required in stoichiometric amounts, moisture-sensitive. sigmaaldrich.comresearchgate.net |
| Metal Trifluoromethanesulfonates | Erbium triflate (Er(OTf)₃), Indium triflate (In(OTf)₃) | Can be used in catalytic amounts, often effective under microwave-assisted conditions. sigmaaldrich.com |
| Solid Acid Catalysts | Zinc oxide (ZnO), Zeolites | Heterogeneous, reusable, environmentally friendlier, can enable solvent-free conditions. researchgate.net |
This interactive table summarizes various catalysts used in Friedel-Crafts acylation reactions.
Introduction of the 2'-Cyano Moiety: Electrophilic and Nucleophilic Cyanation Approaches
The introduction of a nitrile (cyano) group onto an aromatic ring is a pivotal transformation in organic synthesis, as nitriles are versatile intermediates for numerous functional groups. nih.govgoogle.com This can be achieved either before or after the construction of the propiophenone skeleton, using either nucleophilic or electrophilic cyanating agents.
Nucleophilic Cyanation typically involves the displacement of a halide (e.g., bromide) on the aromatic ring with a cyanide source. The Rosenmund-von Braun reaction, using copper(I) cyanide at elevated temperatures, is a traditional method. nih.gov More contemporary approaches rely on palladium-catalyzed cross-coupling reactions, which proceed under milder conditions and exhibit greater functional group tolerance. nih.govresearchgate.net These reactions can utilize various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or the less toxic potassium hexacyanoferrate (K₄[Fe(CN)₆]). nih.govnih.gov A significant challenge in palladium-catalyzed cyanation is the potential for the catalyst to be deactivated or "poisoned" by excess cyanide ions. nih.govresearchgate.net
Electrophilic Cyanation offers a complementary strategy, particularly for cyanating nucleophilic substrates like organometallic species. nih.gov Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) serve as a source of an electrophilic "CN⁺" equivalent. researchgate.netresearchgate.net This method is noted for its use of a bench-stable, less toxic cyanating agent. researchgate.netsigmaaldrich.com Transition-metal catalysis, for instance with rhodium, can enable the direct cyanation of C-H bonds using NCTS. researchgate.netrsc.org
| Approach | Typical Reagents | Substrate Example | Key Features |
| Nucleophilic | Pd Catalyst, K₄[Fe(CN)₆], Zn(CN)₂ | 2'-Bromopropiophenone | Displaces a halide; catalyst deactivation can be a challenge. nih.govresearchgate.net |
| Electrophilic | NCTS, Lewis Acid (e.g., BF₃·OEt₂) | Indoles, organometallics | Uses a stable, less toxic reagent; suitable for nucleophilic arenes. nih.govsigmaaldrich.com |
This interactive table compares nucleophilic and electrophilic cyanation strategies for aromatic systems.
Incorporation of the 3-(4-Methylphenyl) Side Chain: Coupling and Addition Reactions
Attaching the 3-(4-methylphenyl) group can be envisioned through several powerful carbon-carbon bond-forming reactions. The specific strategy depends on the chosen disconnection and the available precursors.
Coupling Reactions: A highly effective and versatile method would be the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgharvard.edu This palladium-catalyzed reaction couples an organoboron species with an organohalide. wikipedia.org In a hypothetical route, a 3-bromo-2'-cyanopropiophenone intermediate could be coupled with 4-methylphenylboronic acid. nih.gov Suzuki reactions are renowned for their mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. organic-chemistry.orgyoutube.com The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent system, which can even be aqueous. wikipedia.orgharvard.edu
Addition Reactions: An alternative strategy involves conjugate addition (or Michael addition). This approach would begin with the synthesis of an α,β-unsaturated ketone, specifically 2'-cyanochalcone. This intermediate could then react with a 4-methylphenyl nucleophile. Palladium-catalyzed 1,4-addition of p-tolylboronic acid to the enone is a modern and efficient method for this transformation. beilstein-journals.orgrsc.org Alternatively, organocuprates like lithium di(p-tolyl)cuprate could be used to deliver the tolyl group to the β-position of the enone. nih.gov
Multi-Component and Cascade Reactions in the Synthesis of this compound
Modern organic synthesis increasingly emphasizes efficiency and sustainability. scribd.com Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful strategies that align with these goals by forming multiple chemical bonds in a single operation without isolating intermediates. scribd.comnih.gov
While a specific MCR for this compound is not established, one could be conceptually designed. Such a reaction might involve the one-pot combination of a 2-cyanobenzaldehyde (B126161) derivative, a two-carbon nucleophile, and a 4-methylphenyl-containing reagent under conditions that facilitate their sequential or concerted assembly into the target framework. MCRs offer significant advantages by reducing the number of synthetic steps, minimizing solvent waste, and saving time. mdpi.com
A cascade reaction could also be envisioned, where an initial bond-forming event triggers a series of subsequent intramolecular reactions. For instance, a copper-catalyzed cascade cyclization/cyanation process has been developed for constructing cyano-containing γ-lactams, demonstrating the potential to integrate cyanation into a more complex, one-pot transformation. bohrium.com Applying this logic, a precursor could be designed to undergo an initial coupling or addition, followed by an intramolecular cyclization or rearrangement to build the final propiophenone structure efficiently.
Synthesis of Advanced Precursors and Intermediates for this compound
The success of a total synthesis often relies on the efficient preparation of key intermediates or advanced precursors that already contain significant portions of the final molecular structure.
Preparation of Functionalized Phenylpropanoyl Units
An alternative to building the molecule on the aromatic ring is to first construct the functionalized three-carbon side chain and then attach it to the cyanophenyl moiety via Friedel-Crafts acylation. The key precursor for this strategy would be 3-(4-methylphenyl)propanoic acid or its more reactive derivative, 3-(4-methylphenyl)propanoyl chloride .
The synthesis of 3-(4-methylphenyl)propanoic acid can be achieved through several routes. One method involves the reaction of 3-(furan-2-yl)propenoic acids with arenes like toluene (B28343) in the presence of a strong acid, which results in hydroarylation of the double bond. nih.gov Another approach could involve the Knoevenagel condensation of 4-methylbenzaldehyde (B123495) with malonic acid, followed by reduction and decarboxylation. Once the carboxylic acid is obtained, it can be readily converted to the highly reactive acyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org This functionalized phenylpropanoyl chloride can then be used as the acylating agent in a Friedel-Crafts reaction with a suitable substrate like 1-bromo-2-cyanobenzene to construct the final carbon skeleton of this compound.
Synthesis of Substituted Benzonitrile Precursors
The cornerstone of the proposed synthesis is the availability of suitably substituted benzonitrile precursors. One key starting material for the synthesis of this compound is 2-cyanophenylacetonitrile. This compound possesses the requisite 2-cyanophenyl moiety and an activated methylene (B1212753) group, primed for acylation. The synthesis of 2-cyanophenylacetonitrile itself can be achieved through various reported methods, often starting from 2-chlorobenzyl cyanide or related compounds.
Several chemical suppliers list 2-cyanophenylacetonitrile, indicating its commercial availability and accessibility for synthetic applications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 2-Cyanophenylacetonitrile | 3759-28-2 | C9H6N2 | 142.16 |
The acylation of 2-cyanophenylacetonitrile with a suitable acylating agent, such as 4-methylbenzoyl chloride, in the presence of a base, would directly yield this compound. The reaction proceeds via the deprotonation of the acidic methylene protons of 2-cyanophenylacetonitrile to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
A general representation of this acylation reaction is depicted below:
Scheme 1: Proposed Synthesis of this compound via Acylation
In this proposed scheme, the base facilitates the formation of the nucleophilic carbanion from 2-cyanophenylacetonitrile, which then undergoes acylation with 4-methylbenzoyl chloride.
The choice of base and reaction conditions is crucial for the success of this transformation, with common bases including sodium hydride, potassium tert-butoxide, or lithium diisopropylamide (LDA). The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to control the reactivity of the organometallic intermediates.
Stereoselective Synthetic Approaches to Chiral Analogs of this compound
One prominent approach involves the use of chiral catalysts to control the stereochemical outcome of the carbon-carbon bond-forming reaction. For instance, asymmetric acylation of a prochiral nitrile precursor could be achieved using a chiral base or a metal complex with a chiral ligand.
Alternatively, the stereocenter can be introduced via asymmetric reduction of a suitable α,β-unsaturated precursor. This would involve the synthesis of an α,β-unsaturated β-cyanoketone intermediate, followed by a stereoselective reduction of the carbon-carbon double bond. A variety of chiral reducing agents and catalytic systems, often employing transition metals like rhodium or ruthenium with chiral phosphine (B1218219) ligands, have been successfully utilized for the asymmetric hydrogenation of similar substrates.
Another strategy involves the asymmetric cyanation of a β-ketoester or a related precursor. Chiral catalysts, such as chiral Lewis bases or metal complexes, can be employed to deliver the cyanide group to one face of the enolate intermediate preferentially, thereby establishing the chiral center. For example, modified cinchona alkaloids have been shown to catalyze the highly enantioselective cyanosilylation of ketones. nih.gov
The following table summarizes some general approaches that could be adapted for the stereoselective synthesis of chiral analogs of this compound:
| Approach | Key Transformation | Type of Catalyst/Reagent |
| Asymmetric Acylation | Acylation of a prochiral nitrile | Chiral base or metal-chiral ligand complex |
| Asymmetric Hydrogenation | Reduction of an α,β-unsaturated precursor | Chiral transition metal catalyst (e.g., Rh, Ru) |
| Asymmetric Cyanation | Cyanation of a β-ketoester or related substrate | Chiral Lewis base or metal-chiral ligand complex |
Further research and methodological development are required to establish efficient and highly stereoselective routes to specific enantiomers of this compound and its analogs.
Mechanistic Organic Chemistry and Reactivity of 2 Cyano 3 4 Methylphenyl Propiophenone
Detailed Reaction Mechanisms of Synthesis and Transformation Pathways
The synthesis of the propiophenone (B1677668) core likely involves electrophilic aromatic substitution, a classic example of electron transfer and bond reorganization. In a hypothetical Friedel-Crafts acylation, propanoyl chloride, activated by a Lewis acid catalyst like aluminum chloride, would generate a highly electrophilic acylium ion. The π-electrons of the benzene (B151609) ring (substituted with a cyano group) would act as a nucleophile, attacking the acylium ion. This process involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The aromaticity of the ring is then restored by the loss of a proton, completing the substitution.
Subsequent transformation, for instance, the introduction of the 4-methylphenyl group at the α-carbon, would proceed via enolate chemistry. A base would abstract a proton from the α-carbon, leading to the formation of a resonance-stabilized enolate. This nucleophilic enolate would then react with a suitable electrophile, such as 4-methylbenzyl bromide, in an SN2 reaction. This step involves the reorganization of bonds as the enolate's negative charge attacks the electrophilic carbon of the benzyl (B1604629) halide, displacing the bromide ion.
Catalysis would be central to the efficient synthesis of 2'-Cyano-3-(4-methylphenyl)propiophenone. In the proposed Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) plays a critical role in activating the acylating agent. The catalytic cycle begins with the coordination of the Lewis acid to the chlorine atom of propanoyl chloride, polarizing the carbonyl group and facilitating the departure of the chloride ion to form the acylium ion. After the electrophilic attack on the aromatic ring and subsequent proton loss, the catalyst is regenerated, allowing it to participate in further reaction cycles. The choice and amount of catalyst can significantly influence the reaction rate and can help to minimize side reactions, thereby enhancing selectivity.
For the α-alkylation step, if a phase-transfer catalyst were employed, it would facilitate the reaction between the aqueous base (to form the enolate) and the organic-soluble alkylating agent. The catalyst, typically a quaternary ammonium (B1175870) salt, would transport the hydroxide (B78521) ion into the organic phase to deprotonate the propiophenone and then shuttle the resulting enolate to react with the 4-methylbenzyl halide. This catalytic cycle enhances reaction efficiency by enabling reactions between reactants in different phases.
Chemical Transformations of the Propiophenone Core
The propiophenone core of the molecule presents two primary sites for chemical transformations: the ketone carbonyl group and the α-carbon.
The carbonyl group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols after acidic workup. Weaker nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl group, often under acidic or basic catalysis, to form gem-diols, acetals/ketals, and imines/enamines, respectively.
Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are also characteristic of ketones. For instance, reaction with primary amines forms imines (Schiff bases), and reaction with secondary amines can yield enamines. The aldol (B89426) condensation, where the enolate of one ketone adds to the carbonyl of another, is also a possibility, although self-condensation might be less favorable for a sterically hindered ketone like this.
| Reaction Type | Reagent | Product Type |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Nucleophilic Addition | Organolithium (R-Li) | Tertiary Alcohol |
| Acetal Formation | Alcohol (R-OH), Acid Catalyst | Acetal/Ketal |
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Enamine Formation | Secondary Amine (R₂NH) | Enamine |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
α-Carbon Functionalization: Enolization and Substitution Reactions
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting enolate anion. This acidity allows for a variety of functionalization reactions at the α-position.
Enolization, the process of forming an enol or enolate, is the key first step. In the presence of a base, the α-proton is removed to form a nucleophilic enolate. This enolate can then participate in substitution reactions with various electrophiles. For example, reaction with an alkyl halide can introduce a new alkyl group at the α-carbon. Halogenation of the α-position can also be achieved under acidic or basic conditions. These α-functionalized ketones are valuable synthetic intermediates. researchgate.net
| Reaction Type | Reagent | Product Type |
| α-Alkylation | Alkyl Halide (R-X), Base | α-Alkylated Ketone |
| α-Halogenation | X₂ (e.g., Br₂), Acid or Base | α-Halogenated Ketone |
| Aldol Addition | Aldehyde or Ketone, Base or Acid | β-Hydroxy Ketone |
Reactivity of the Cyano and Methylphenyl Substituents
The aromatic cyano group is a strong electron-withdrawing group, which deactivates the benzene ring to which it is attached towards electrophilic aromatic substitution. However, it can undergo nucleophilic attack at the carbon atom of the nitrile. For instance, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction of the cyano group, for example with lithium aluminum hydride, yields a primary amine.
The 4-methylphenyl group, on the other hand, possesses an electron-donating methyl group. This group activates the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methyl group. The methyl group itself can also be a site of reaction, for instance, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Transformations Involving the Nitrile Group
The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, typically involving nucleophilic attack at the electrophilic carbon atom or coordination of the nitrogen lone pair to an electrophile. libretexts.orgopenstax.org
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction proceeds through an initial formation of an amide intermediate. pressbooks.pub For this compound, this would lead to the formation of 2'-Carboxy-3-(4-methylphenyl)propiophenone.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub This transformation in the target molecule would yield 2'-(Aminomethyl)-3-(4-methylphenyl)propiophenone. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can partially reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup. pressbooks.pub
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. libretexts.orgpressbooks.pub This provides a route to synthesize more complex ketone structures from the parent molecule.
Cyclization Reactions: The ortho-positioning of the nitrile and the acyl group raises the possibility of intramolecular cyclization reactions. Under specific conditions, the nitrogen of the nitrile could potentially act as a nucleophile, attacking the carbonyl carbon or a derivative thereof, to form heterocyclic systems. While no specific examples for this compound were found, analogous reactions are known for 2-acylbenzonitriles.
Due to the lack of specific experimental data, a data table detailing these transformations for this compound cannot be provided.
Aromatic Ring Reactivity and Directed Functionalization
The molecule possesses two aromatic rings with different substitution patterns, leading to distinct reactivities in electrophilic aromatic substitution reactions. msu.eduwikipedia.orgmasterorganicchemistry.comlibretexts.org
The 2-Cyanophenyl Ring: The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. msu.edu Furthermore, it is a meta-director. Therefore, any electrophilic substitution on this ring would be expected to occur at the meta positions relative to the cyano group (positions 4' and 6'). The propiophenone group is also deactivating and meta-directing. The combined effect of these two groups would strongly disfavor electrophilic substitution on this ring.
The 4-Methylphenyl Ring: The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. msu.edunih.gov It is an ortho, para-director. Therefore, electrophiles are expected to add to the positions ortho (positions 3 and 5) and para (position not available as it is the point of attachment) to the methyl group. Steric hindrance from the rest of the molecule might influence the regioselectivity between the two ortho positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org
Without specific experimental results, a data table of product distributions for electrophilic aromatic substitution reactions on this compound cannot be generated.
Structure-Reactivity Relationships in this compound and its Derivatives
The relationship between the structure of this compound and its reactivity is governed by the electronic and steric effects of its substituents.
Influence of the Cyano Group: The electron-withdrawing nature of the ortho-cyano group significantly influences the reactivity of the adjacent ketone. It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It also deactivates the phenyl ring to which it is attached, making it less prone to electrophilic substitution.
Influence of the 4-Methylphenyl Group: The electron-donating methyl group on the second phenyl ring enhances the electron density of that ring, making it more reactive towards electrophiles. The nature and position of substituents on this ring in potential derivatives would further modulate this reactivity. For instance, introducing an electron-withdrawing group would decrease the ring's reactivity.
The Propiophenone Backbone: The propiophenone structure provides a reactive carbonyl group for various nucleophilic additions and a potential site for enolate formation under basic conditions, allowing for reactions at the α-carbon. The flexibility of the ethyl chain can also play a role in the stereochemical outcome of reactions and the feasibility of intramolecular processes.
A systematic study of derivatives with varying substituents on either aromatic ring would be necessary to establish quantitative structure-reactivity relationships (QSRRs). Such studies would involve measuring reaction rates or equilibrium constants for a series of reactions and correlating them with electronic and steric parameters of the substituents. No such studies for this compound or its close derivatives are currently available in the public domain.
To fulfill the user's request, specific, published data for each of the outlined analytical techniques (NMR, IR, Raman, UV-Vis, MS, and X-ray crystallography) for this exact molecule is required. Searches have yielded information for structurally related but distinct molecules, such as propiophenone, various benzonitrile (B105546) derivatives, and other cyano-substituted compounds. Using data from these analogous compounds would not be scientifically accurate for an article focused solely on this compound and would violate the strict constraints of the request.
Without access to peer-reviewed studies or spectral databases containing the characterization of this compound, the generation of the requested detailed article cannot be completed.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyano 3 4 Methylphenyl Propiophenone
Integrated Spectroscopic Approaches for De Novo Structure Elucidation
The de novo structure elucidation of 2'-Cyano-3-(4-methylphenyl)propiophenone is a quintessential example of modern analytical chemistry, where a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry, provides a comprehensive structural portrait. This multi-faceted approach ensures a high degree of confidence in the final structural assignment by providing complementary and corroborative evidence.
The initial step in this process is often the determination of the molecular formula, which is reliably obtained from high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum further offers preliminary clues about the compound's structural motifs.
Following this, a suite of NMR experiments is conducted to map out the carbon skeleton and the placement of protons. ¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants. Subsequently, ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
By systematically integrating the information gleaned from each of these spectroscopic methods, a self-consistent and robust structural hypothesis for this compound is constructed and verified. The detailed research findings from each of these techniques are presented in the following sections.
Due to the absence of publicly available experimental spectroscopic data for the specific compound this compound, the following data tables are presented as illustrative examples of how such data would be structured and interpreted in a typical de novo elucidation. The chemical shifts and coupling constants are hypothetical and are based on known values for similar structural fragments.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 7.80 | d | 1H | 7.8 | H-6' |
| 7.65 | t | 1H | 7.5 | H-4' |
| 7.50 | t | 1H | 7.6 | H-5' |
| 7.40 | d | 1H | 7.9 | H-3' |
| 7.15 | d | 2H | 8.0 | H-2, H-6 |
| 7.05 | d | 2H | 8.0 | H-3, H-5 |
| 3.50 | t | 2H | 7.2 | -CH₂- |
| 3.20 | t | 2H | 7.2 | -CH₂- |
Table 2: Hypothetical ¹³C NMR and DEPT Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Carbon Type | Assignment |
|---|---|---|---|
| 198.0 | - | C | C=O |
| 141.0 | - | C | C-1' |
| 138.0 | - | C | C-4 |
| 134.0 | CH | CH | C-4' |
| 133.0 | - | C | C-2' |
| 130.0 | CH | CH | C-6' |
| 129.5 | CH | CH | C-3, C-5 |
| 128.5 | CH | CH | C-2, C-6 |
| 127.0 | CH | CH | C-5' |
| 125.0 | CH | CH | C-3' |
| 118.0 | - | C | -CN |
| 45.0 | CH₂ | CH₂ | -CH₂- |
| 30.0 | CH₂ | CH₂ | -CH₂- |
Table 3: Key Hypothetical HMBC Correlations
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) |
|---|---|
| 3.50 (-CH₂-) | 198.0 (C=O), 141.0 (C-1'), 30.0 (-CH₂-) |
| 3.20 (-CH₂-) | 138.0 (C-4), 129.5 (C-3, C-5), 30.0 (-CH₂-) |
| 7.15 (H-2, H-6) | 138.0 (C-4), 129.5 (C-3, C-5), 30.0 (-CH₂-) |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Based on a thorough review of available scientific literature, detailed theoretical and computational studies specifically focused on This compound are not publicly available at this time. The extensive research required to fulfill the detailed outline for this specific compound—including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, computational NMR, simulated IR and UV-Vis spectra, and reaction mechanism modeling—has not been published in accessible journals or databases.
While computational studies have been performed on structurally related compounds containing cyano and phenyl groups, the explicit data and analysis for this compound are absent. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the specified outline.
Theoretical and Computational Investigations of 2 Cyano 3 4 Methylphenyl Propiophenone
Reaction Mechanism Modeling and Transition State Analysis
Elucidation of Reaction Pathways and Energy Profiles
While specific computational studies on the reaction pathways for the synthesis of 2'-Cyano-3-(4-methylphenyl)propiophenone are not extensively documented, the plausible synthetic routes, such as the Knoevenagel or Claisen-Schmidt condensation reactions, have been the subject of theoretical investigations for analogous compounds. These studies help in understanding the underlying mechanisms and energy landscapes of the reactions.
The synthesis of chalcones and their derivatives, which are structurally related to the target molecule, has been investigated using Density Functional Theory (DFT). bcrec.idresearchgate.net Such studies typically reveal a multi-step process. For instance, in a Claisen-Schmidt condensation, the reaction mechanism generally proceeds via the formation of an enolate ion from the ketone (in this case, a propiophenone (B1677668) derivative) under basic conditions. This is followed by a nucleophilic attack of the enolate on the aldehyde (4-methylbenzaldehyde). The subsequent steps involve protonation to form a β-hydroxy ketone intermediate, followed by dehydration to yield the final α,β-unsaturated ketone. mdpi.com
Computational modeling of these pathways allows for the calculation of the Gibbs free energy for each step, identifying intermediates and transition states. semanticscholar.org The energy profile of such a reaction would typically show the relative energies of reactants, intermediates, transition states, and products, with the highest energy barrier corresponding to the rate-determining step. For example, in the acid-catalyzed cyclization of a chalcone (B49325) to a flavanone, DFT calculations have shown the reaction to proceed through protonation, cyclization, and tautomerization steps, with tautomerization being the rate-determining step. bcrec.idsemanticscholar.org
The reaction mechanism for a Knoevenagel condensation, another potential route, has also been explored computationally. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group. Theoretical studies on piperidine-catalyzed Knoevenagel reactions have detailed the formation of a carbinolamine intermediate, which then dehydrates to an iminium ion. This is followed by the deprotonation of the active methylene compound to form an enolate, which then attacks the iminium ion. The final step is the elimination of the catalyst to yield the product. acs.org
Table 1: Representative Energy Barriers for Steps in Related Condensation Reactions (Illustrative)
| Reaction Step | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |
| Enolate Formation | Base | DFT | 10-15 |
| Nucleophilic Attack | Base | DFT | 5-10 |
| Dehydration | Acid/Base | DFT | 15-20 |
| Iminium Ion Formation | Amine | DFT | 12-18 |
Note: The data in this table are illustrative and based on computational studies of analogous Claisen-Schmidt and Knoevenagel condensation reactions, not specifically for this compound.
Investigation of Catalytic Intermediates and Transition States
The investigation of catalytic intermediates and transition states is a cornerstone of computational reaction mechanism studies. For reactions leading to compounds like this compound, identifying these transient species is key to understanding the catalytic cycle and optimizing reaction conditions.
In base-catalyzed reactions like the Claisen-Schmidt condensation, the key intermediate is the enolate of the propiophenone derivative. Computational studies can model the structure and stability of this enolate, as well as the transition state for its attack on the aldehyde. The geometry of the transition state provides insights into the stereoselectivity of the reaction.
For amine-catalyzed Knoevenagel-type reactions, computational studies have identified crucial intermediates such as iminium ions and enolates. acs.org The transition states for the formation and reaction of these intermediates can be located on the potential energy surface using various computational algorithms. The structures of these transition states often reveal the role of the catalyst in lowering the activation energy of the reaction. For instance, the catalyst may facilitate proton transfer or stabilize charge separation in the transition state.
DFT calculations have been employed to visualize the structures of transition states in related reactions, providing detailed information on bond-forming and bond-breaking processes. semanticscholar.org For example, in the cyclization of 2-hydroxy chalcone, the transition state structures for the cyclization and tautomerization steps have been computationally characterized. bcrec.idsemanticscholar.org
Conformational Analysis and Molecular Flexibility Studies
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis of this compound would involve exploring the potential energy surface with respect to the rotation around its single bonds.
Table 2: Calculated Dihedral Angles for a Hypothetical Low-Energy Conformer of a Related Chalcone
| Dihedral Angle | Atoms Involved | Calculated Value (degrees) |
| τ1 | O=C-C=C | ~175 |
| τ2 | C-C=C-C (phenyl) | ~10 |
| τ3 | C-C-C-C (propiophenone) | ~60 |
Note: This data is hypothetical and intended to illustrate the type of information obtained from conformational analysis of similar α,β-unsaturated ketones.
In Silico Design and Prediction of Novel this compound Analogs
Computational chemistry provides powerful tools for the in silico design of novel analogs of this compound with potentially enhanced or modified properties. This process, often part of computer-aided drug design (CADD), involves designing new molecules computationally and predicting their properties before their actual synthesis. eijppr.com
The design of new analogs could involve modifying the substitution pattern on the aromatic rings or altering the propiophenone backbone. For example, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl or tolyl rings could modulate the electronic properties of the molecule. These modifications can be guided by quantitative structure-activity relationship (QSAR) studies, which correlate structural features with specific activities.
Once new analogs are designed, a range of molecular properties can be predicted using computational methods. These include electronic properties (such as HOMO-LUMO gap), physicochemical properties (like lipophilicity and solubility), and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.gov For instance, DFT calculations can be used to predict the reactivity of new analogs, while molecular docking simulations can predict their binding affinity to a biological target. nih.gov This in silico screening allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing, thereby saving time and resources. digitellinc.com
Derivatization Chemistry and Functional Group Interconversions of 2 Cyano 3 4 Methylphenyl Propiophenone
Strategic Modifications of the Ketone Functionality
The ketone group is a prominent site for nucleophilic addition and related reactions, offering numerous possibilities for structural alteration.
Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(2-cyanophenyl)-2-(4-methylphenyl)ethanol. This transformation can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this purpose. For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed, although care must be taken to avoid the simultaneous reduction of the nitrile group.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the ketone provides a powerful method for carbon-carbon bond formation. This reaction leads to the formation of tertiary alcohols after acidic workup. The choice of the organometallic reagent allows for the introduction of a wide array of alkyl, aryl, or vinyl groups at the carbonyl carbon.
Wittig Reaction: The Wittig reaction offers a classic and reliable method for converting the ketone into an alkene. By reacting 2'-Cyano-3-(4-methylphenyl)propiophenone with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced by the carbon group of the ylide. This allows for the synthesis of a variety of olefinic derivatives. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of the ylide and the reaction conditions.
| Reaction Type | Reagent(s) | Product |
| Reduction | 1. NaBH₄, CH₃OH 2. H₃O⁺ | 1-(2-cyanophenyl)-2-(4-methylphenyl)ethanol |
| Grignard Addition | 1. CH₃MgBr, Et₂O 2. H₃O⁺ | 2-(2-cyanophenyl)-1-(4-methylphenyl)propan-2-ol |
| Wittig Reaction | Ph₃P=CH₂, THF | 2-(1-(4-methylphenyl)prop-1-en-2-yl)benzonitrile |
Synthetic Transformations of the Nitrile Moiety
The nitrile group is a versatile functional handle that can be converted into several other important functionalities. nih.gov
Hydrolysis to Carboxylic Acids and Amides: The cyano group can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid or sulfuric acid with heating, converts the nitrile to a carboxylic acid, yielding 2-(3-(4-methylphenyl)propanoyl)benzoic acid. libretexts.orglumenlearning.com Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), initially produces the carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org Partial hydrolysis to the corresponding amide, 2-(3-(4-methylphenyl)propanoyl)benzamide, can also be achieved under controlled conditions. lumenlearning.comnih.gov
Reduction to Amines: The nitrile group can be reduced to a primary amine, affording 2-(3-(4-methylphenyl)propanoyl)benzylamine. Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon is a common method for this transformation. nih.gov Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used, which would also reduce the ketone functionality. Selective reduction of the nitrile in the presence of the ketone can be challenging and may require specific catalytic systems. nih.gov
Cycloaddition Reactions to Form Tetrazoles: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. nih.govnih.govyoutube.com This reaction, often catalyzed by Lewis acids or transition metals, provides a route to highly functionalized heterocyclic compounds. nih.govorganic-chemistry.orgresearchgate.net For example, reaction with sodium azide (B81097) in the presence of a suitable catalyst would yield 5-(2-(3-(4-methylphenyl)propanoyl)phenyl)-1H-tetrazole.
| Reaction Type | Reagent(s) | Product |
| Acidic Hydrolysis | HCl (aq), Δ | 2-(3-(4-methylphenyl)propanoyl)benzoic acid |
| Basic Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | 2-(3-(4-methylphenyl)propanoyl)benzoic acid |
| Reduction | H₂, Raney Ni | 2-(3-(4-methylphenyl)propanoyl)benzylamine |
| [3+2] Cycloaddition | NaN₃, Lewis Acid | 5-(2-(3-(4-methylphenyl)propanoyl)phenyl)-1H-tetrazole |
Aromatic Ring Functionalizations and Diversification
Both the 2-cyanophenyl and the 4-methylphenyl rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The directing effects of the existing groups play a crucial role in determining the position of the incoming electrophile.
On the 2-cyanophenyl ring, the cyano group is a deactivating, meta-directing group, while the propiophenone (B1677668) group is also deactivating and meta-directing. Therefore, electrophilic substitution on this ring is expected to be challenging and would likely occur at the position meta to both groups.
On the 4-methylphenyl ring, the methyl group is an activating, ortho-, para-directing group. Since the para position is already occupied by the propiophenone chain, electrophilic substitution will be directed to the ortho positions (positions 3 and 5 relative to the methyl group).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst.
| Ring | Reaction | Reagent(s) | Expected Major Product(s) |
| 4-methylphenyl | Nitration | HNO₃, H₂SO₄ | 2'-Cyano-3-(3-nitro-4-methylphenyl)propiophenone |
| 4-methylphenyl | Bromination | Br₂, FeBr₃ | 2'-Cyano-3-(3-bromo-4-methylphenyl)propiophenone |
Synthesis of Isomeric and Homologous Derivatives
The synthesis of isomers and homologs of this compound can be achieved by modifying the starting materials in the original synthetic route.
Isomeric Derivatives:
Positional isomers can be synthesized by using different isomers of the starting materials. For example, using 3-methylphenylacetonitrile or 2-methylphenylacetonitrile instead of 4-methylphenylacetonitrile would lead to the corresponding 3'-methyl or 2'-methyl isomers. Similarly, using 3-cyanobenzaldehyde (B1676564) or 4-cyanobenzaldehyde (B52832) would result in isomers with the cyano group at a different position on the other aromatic ring.
Homologous Derivatives:
Homologs can be prepared by extending the carbon chain. For instance, using 3-(4-methylphenyl)propionitrile instead of 4-methylphenylacetonitrile would introduce an additional methylene (B1212753) group, leading to the synthesis of 2'-Cyano-4-(4-methylphenyl)butyrophenone.
The general synthetic strategies for these derivatives would likely follow similar reaction pathways to the parent compound, such as a Friedel-Crafts acylation or a Grignard-type reaction followed by oxidation.
| Derivative Type | Modification of Starting Material | Example Product |
| Isomer | Use of 3-methylphenylacetonitrile | 2'-Cyano-3-(3-methylphenyl)propiophenone |
| Homolog | Use of 3-(4-methylphenyl)propionitrile | 2'-Cyano-4-(4-methylphenyl)butyrophenone |
Advanced Analytical Techniques for Purity Assessment and Process Monitoring in the Synthesis of 2 Cyano 3 4 Methylphenyl Propiophenone
Chromatographic Separations (HPLC, GC) for Purity Control and Isolation
Chromatographic techniques are indispensable for determining the purity of 2'-Cyano-3-(4-methylphenyl)propiophenone and for isolating it from unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like propiophenone (B1677668) derivatives. A typical HPLC method for analyzing compounds structurally similar to this compound, such as other chalcone (B49325) derivatives, would utilize a reverse-phase C18 column. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (like water with an acid modifier such as orthophosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly used to achieve effective separation of the main compound from its impurities. nih.govresearchgate.net Detection is generally accomplished using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for chalcones is often in the 220–390 nm range. nih.gov This method is highly sensitive and can quantify impurities at very low levels.
Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities that may be present in the reaction mixture, such as residual solvents or volatile byproducts. ajrconline.org For the analysis of the main compound, derivatization may be necessary if it has low volatility or contains polar functional groups. ajrconline.org A selective gas chromatography method can be developed to determine the purity of solvents like acetone, dichloromethane, and methanol, which might be used during the synthesis. ajrconline.org The system typically uses a capillary column (e.g., HP-5MS) and a Flame Ionization Detector (FID) or a mass spectrometer for detection and quantification. mdpi.com
Below is a table summarizing typical chromatographic conditions for the analysis of propiophenone derivatives.
| Parameter | HPLC | GC |
| Column | Reverse-phase C18, 250 mm x 4.6 mm, 5 µm | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (pH adjusted) nih.gov | Helium mdpi.com |
| Flow Rate | 1.0 mL/min | 1.0 mL/min mdpi.com |
| Detector | UV-Vis Diode Array Detector (DAD) at 258 nm researchgate.net | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column Temperature | 40 °C researchgate.net | Temperature program (e.g., 70-300 °C) mdpi.com |
| Injection Volume | 10-30 µl researchgate.net | 1 µL (splitless mode) mdpi.com |
| Application | Purity of main compound, non-volatile impurities | Residual solvents, volatile byproducts, thermal stability |
Hyphenated Techniques (GC-MS, LC-MS) for On-Line Reaction Monitoring and Product Identification
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are powerful tools for modern chemical process development. ajrconline.org They are particularly valuable for on-line reaction monitoring and definitive structural identification of the product and any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile compounds in a reaction mixture. ajrconline.org In the synthesis of this compound, GC-MS can be used to monitor the disappearance of volatile starting materials and the appearance of byproducts. The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique "fingerprint" that allows for unambiguous identification by comparing the spectra to library databases. ajrconline.org This technique is crucial for understanding reaction pathways and identifying sources of impurity formation.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for on-line monitoring of reactions involving non-volatile compounds. A small, continuous stream from the reactor can be diverted into the LC-MS system to provide real-time data on the concentration of reactants, intermediates, the main product, and impurities. This allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading, etc.), and immediate detection of process deviations. The mass data provides molecular weight information and fragmentation patterns that are used for the structural elucidation of unknown impurities. ajrconline.org
The following table illustrates hypothetical mass data for key compounds in the synthesis of this compound.
| Compound | Role | Hypothetical Molecular Weight ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |
| 2-Amino-benzonitrile | Starting Material | 118.14 | 119.1 |
| 3-(4-methylphenyl)propiophenone derivative | Intermediate | Varies | Varies |
| This compound | Product | 249.30 | 250.3 |
| Dimerized byproduct | Impurity | 498.60 | 499.6 |
Spectroscopic Methods for Quantitative Analysis and Reaction Progress Tracking
Spectroscopic methods such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for both quantitative analysis and tracking reaction kinetics.
UV-Visible Spectroscopy: Due to its conjugated system of aromatic rings and an α,β-unsaturated ketone structure, this compound is expected to be a strong chromophore. Chalcones and related compounds typically exhibit two primary absorption bands, with Band I appearing in the 340–390 nm range and Band II between 220–270 nm. nih.gov This property allows for the use of UV-Vis spectroscopy for quantitative analysis. By establishing a Beer-Lambert calibration curve, the concentration of the product in solution can be accurately determined. This method is fast, simple, and can be implemented for on-line monitoring using fiber-optic probes.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is an excellent tool for tracking the progress of the synthesis by monitoring the disappearance of reactant functional groups and the appearance of product functional groups. For example, the formation of the propiophenone can be followed by observing the appearance of the characteristic carbonyl (C=O) stretching vibration. nih.gov This technique, especially when using an in-situ Attenuated Total Reflectance (ATR) probe, provides real-time kinetic data without the need for sampling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of the final product and any isolated impurities. mdpi.com ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR provides data on the carbon skeleton. juniperpublishers.comnih.gov For process monitoring, flow NMR has emerged as a valuable tool, allowing for the collection of time-series data on reactions carried out under standard process conditions. rsc.org
The table below summarizes the expected spectroscopic data for this compound based on analogous structures. nih.govmdpi.com
| Technique | Feature | Expected Range/Value |
| UV-Vis | Band I (π → π) | 340 - 390 nm |
| UV-Vis | Band II (π → π) | 220 - 270 nm |
| FTIR | C≡N stretch (Nitrile) | ~2220-2240 cm⁻¹ |
| FTIR | C=O stretch (Ketone) | ~1650-1685 cm⁻¹ nih.gov |
| FTIR | C=C stretch (Aromatic) | ~1610-1570 cm⁻¹ nih.gov |
| ¹H NMR | Aromatic Protons | δ 6.8 - 8.1 ppm nih.gov |
| ¹H NMR | -CH₂- Protons | δ ~3.0 - 3.5 ppm |
| ¹³C NMR | C=O Carbon | δ 188 - 197 ppm juniperpublishers.comnih.gov |
| ¹³C NMR | C≡N Carbon | δ ~115 - 120 ppm |
Outlook and Future Research Directions on 2 Cyano 3 4 Methylphenyl Propiophenone
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of propiophenone (B1677668) and its derivatives has traditionally relied on methods like the Friedel-Crafts reaction, which often involve harsh conditions and generate significant waste. epo.orggoogle.comwikipedia.org The commercial production of propiophenone, for instance, can be achieved through the high-temperature ketonization of benzoic acid and propionic acid over a calcium acetate (B1210297) and alumina (B75360) catalyst. wikipedia.org However, these conventional approaches present challenges related to corrosion and environmental disposal, necessitating a shift towards greener alternatives. epo.orggoogle.com
Future research will likely focus on developing more sustainable synthetic routes for 2'-Cyano-3-(4-methylphenyl)propiophenone and related compounds. This involves the adoption of green chemistry principles, such as the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov Methodologies like microwave-assisted synthesis have been shown to dramatically reduce reaction times from hours to minutes for certain heterocyclic compounds. researchgate.net Moreover, the use of water as a solvent and robust, reusable catalysts like cerium oxide (CeO2) nanoparticles represent promising avenues for eco-friendly production of complex cyano-containing molecules. researchgate.net The development of versatile catalytic systems, such as bimetallic nanoparticles, could enable selective and efficient transformations under milder conditions, minimizing by-product formation. rsc.org
| Parameter | Traditional Methods (e.g., Friedel-Crafts) | Sustainable/Green Methods |
|---|---|---|
| Catalysts | Lewis acids (e.g., AlCl3), often used in stoichiometric amounts. | Reusable heterogeneous catalysts (e.g., nanoparticles), biocatalysts. researchgate.netrsc.org |
| Solvents | Often uses volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. researchgate.netresearchgate.net |
| Energy Input | High temperatures, prolonged reaction times. | Microwave irradiation, ultrasound, lower temperatures. nih.govresearchgate.net |
| Atom Economy | Can be low due to by-product formation and catalyst waste. | High, with a focus on multicomponent reactions that incorporate most atoms into the final product. researchgate.net |
| Environmental Impact | Generates corrosive and hazardous waste. epo.org | Minimal waste generation, biodegradable materials. nih.gov |
Deeper Exploration of Unprecedented Reactivity and Mechanistic Aspects
The reactivity of this compound is dictated by its key functional groups: the ketone, the cyano group, and the activated methylene (B1212753) group. The ketone can be reduced to a secondary alcohol, which can then be dehydrated to form an alkene. stackexchange.com The cyano group offers a handle for numerous transformations, including hydrolysis to a carboxylic acid or reduction to an amine.
Future research should aim to uncover more complex and potentially unprecedented reactivity. This could involve exploring intramolecular reactions, where the cyano group interacts with the propiophenone side chain to form novel heterocyclic systems. The compound could also serve as a key building block in multicomponent reactions, a strategy known for its high efficiency in generating molecular complexity. researchgate.netresearchgate.net Mechanistic studies are crucial to understanding and optimizing these transformations. researchgate.net Investigating the stereochemical outcomes of reactions, particularly the creation of chiral centers, is a significant challenge and a promising area of research. researchgate.net Understanding the electronic and steric interplay between the cyano and ketone moieties will be essential for controlling reaction pathways and developing novel synthetic applications.
| Functional Group | Potential Reaction Type | Example Product Class |
|---|---|---|
| Ketone (C=O) | Nucleophilic Addition / Reduction | Secondary Alcohols, Imines, Hydrazones |
| Cyano (C≡N) | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acids, Amines, Tetrazoles |
| α-Methylene (CH2) | Enolate formation / Alkylation | Substituted Propiophenones |
| Combined Reactivity | Intramolecular Cyclization | Novel Fused Heterocycles |
Advancement in Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties, reactivity, and potential biological activity of molecules like this compound, thereby accelerating research and reducing reliance on trial-and-error synthesis. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling have been successfully applied to other phenylpropiophenone derivatives to predict their anticancer activities. nih.gov These models identify key molecular descriptors and pharmacophores that correlate with biological function, guiding the design of more potent analogues. nih.gov
Future advancements in this area will involve the use of more sophisticated computational methods. Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, predict its spectroscopic characteristics, and map out reaction energy profiles to elucidate mechanisms. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological macromolecules like proteins or DNA. nih.gov By creating virtual libraries of derivatives and using computational screening and docking studies, researchers can prioritize the synthesis of compounds with the highest probability of desired activity, making the discovery process more efficient and targeted. nih.gov
| Computational Method | Application for this compound |
|---|---|
| QSAR (2D and 3D) | Predicting biological activity (e.g., anticancer, antidiabetic) based on structural features. nih.gov |
| Density Functional Theory (DFT) | Calculating electronic properties, predicting reaction pathways, and simulating spectra. |
| Molecular Docking | Simulating the binding of the molecule to a protein target to predict affinity and interaction mode. nih.gov |
| Molecular Dynamics (MD) | Analyzing conformational changes and stability of the molecule or its complex with a biological target over time. nih.gov |
Design of Next-Generation Propiophenone Derivatives through Structure-Based Research
The propiophenone scaffold is present in a variety of pharmacologically active compounds, including the antidepressant Bupropion. manavchem.comwikipedia.org This highlights the potential of using this compound as a starting point for the design of next-generation derivatives with tailored properties. Structure-based design involves making rational modifications to a lead compound to enhance its activity, selectivity, or pharmacokinetic profile.
Future research in this direction will leverage insights gained from computational modeling and reactivity studies. By identifying the pharmacophore—the essential structural features responsible for activity—researchers can design new molecules with superior performance. nih.gov This can be achieved through several strategies:
Substituent Modification: Introducing different functional groups onto the phenyl rings to modulate electronic properties, solubility, and interactions with biological targets.
Scaffold Hopping: Replacing the propiophenone core with other bioisosteric groups while retaining key interaction points.
Molecular Hybridization: Combining the 2'-cyano-propiophenone scaffold with other known pharmacophores to create hybrid molecules with dual or novel modes of action. nih.gov
This iterative process of design, synthesis, and evaluation is fundamental to modern drug discovery and can lead to the development of innovative therapeutic agents. nih.govplos.org
| Structural Part | Modification Strategy | Potential Goal |
|---|---|---|
| 4-methylphenyl group | Vary substituent (e.g., -OCH3, -Cl, -CF3) | Alter lipophilicity, improve target binding. |
| 2'-cyano group | Replace with other electron-withdrawing groups (e.g., -NO2, -CONH2) | Modulate electronic profile and hydrogen bonding capacity. |
| Propionyl Chain | Alter length, introduce rigidity (e.g., cyclopropane (B1198618) ring) | Optimize spatial orientation and conformational flexibility. |
| Entire Scaffold | Combine with another pharmacophore (e.g., pyrazole, quinoline) | Create hybrid drugs with novel or dual activity. nih.gov |
Q & A
Q. What synthetic methodologies are suitable for synthesizing 2'-Cyano-3-(4-methylphenyl)propiophenone, and how are intermediates validated?
Answer: A common approach involves Friedel-Crafts acylation using 4-methylphenyl precursors followed by cyanation. Key intermediates, such as brominated derivatives (e.g., 2-bromo-4'-methylpropiophenone), are synthesized via halogenation (e.g., bromine/H₂O₂ in acidic conditions). Characterization employs GC-MS for purity (>95%) and FTIR/NMR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, aromatic protons at δ 7.2–7.8 ppm). Reaction yields are optimized by controlling stoichiometry and temperature (e.g., 0–5°C for bromination steps) .
Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?
Answer: Single-crystal X-ray diffraction data are collected at low temperatures (100 K) to minimize disorder. The SHELXL program refines the structure using constraints for disordered groups (e.g., cyano orientation). Key parameters include R1 < 0.05 and wR2 < 0.10. Hydrogen bonding networks and π-π stacking interactions are analyzed to confirm molecular packing .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer: Due to the nitrile group’s potential toxicity, use PPE (nitrile gloves, goggles) and work in a fume hood. Store the compound at 2–8°C in airtight, light-resistant containers. Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions. Spill management requires neutralization with 10% NaHCO₃ and absorption with inert materials .
Advanced Research Questions
Q. How can reaction conditions be optimized for enantioselective synthesis of chiral analogs of this compound?
Answer: Biocatalytic reduction using Rhodotorula mucilaginosa cells (0.3 g/mL) in phosphate buffer (pH 7.0, 100 mM) achieves asymmetric reduction. Optimize enantiomeric excess (>90%) by varying glucose concentration (0.05–0.1 g/mL) and reaction time (12–24 hrs). Kinetic studies at 30°C show maximal activity, while pH <6.5 reduces enzyme stability .
Q. How are computational methods (e.g., DFT) used to validate experimental NMR data for this compound?
Answer: Perform DFT calculations (B3LYP/6-311+Gbasis set) to predict NMR chemical shifts. Compare with experimental data, adjusting for solvent effects via the Polarizable Continuum Model (PCM). Discrepancies >0.5 ppm may indicate conformational flexibility or impurities. Cross-validate with HSQCand DEPT-135** spectra to resolve ambiguities .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
Answer: Use a multi-technique approach:
Q. How does substituent variation (e.g., cyano vs. methoxy) impact electrochemical properties in propiophenone derivatives?
Answer: Electrochemical carboxylation studies (e.g., using 4-methylpropiophenone) show that electron-withdrawing groups (e.g., -CN) reduce reduction potentials by 0.2–0.4 V compared to electron-donating groups. Cyclic voltammetry in DMF with 0.1 M TBAP reveals distinct redox peaks at −1.8 V vs. Ag/AgCl, correlating with substituent Hammett parameters .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
